cis-N-Methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride
Description
cis-N-Methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride is a cyclobutane derivative featuring a carboxamide group and dual methylamino substituents. Its stereochemistry (cis configuration) and structural rigidity due to the cyclobutane ring influence its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C7H15ClN2O |
|---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
N-methyl-3-(methylamino)cyclobutane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-8-6-3-5(4-6)7(10)9-2;/h5-6,8H,3-4H2,1-2H3,(H,9,10);1H |
InChI Key |
TTYNBEMAFWZUSD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CC(C1)C(=O)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring is synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.
Hydrochloride Salt Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, filtration, and chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
(1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1s,3s)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives
a. Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
- Structure: Cyclobutane ring with methyl ester and methylamino groups.
- Synthesis : Yield of 80% via ethyl acetate and toluenesulfonate-mediated reaction .
- NMR Data : δ 2.56–2.31 (m, 7H) for methyl and cyclobutane protons .
- Key Differences: Ester vs. Molecular weight: 165.62 g/mol (cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride) vs. ~221 g/mol (estimated for the target compound) .
b. cis-Methyl 3-aminocyclobutanecarboxylate Hydrochloride (CAS 1212304-86-3)
- Molecular Formula: C6H12ClNO2; MW 165.62 g/mol .
- Physicochemical Properties :
- Bioactivity: Low skin permeability (Log Kp = -8.14 cm/s) Non-inhibitor of major CYP enzymes .
- Contrast with Target Compound :
Cyclopentane Analog
Methyl 1-(methylamino)cyclopentanecarboxylate Hydrochloride
- Structure : Cyclopentane ring reduces ring strain vs. cyclobutane.
- Higher lipophilicity (larger ring size) may enhance tissue distribution .
Comparison with Non-Cyclobutane Hydrochloride Salts
Alfuzosin Hydrochloride
Data Tables
Table 1. Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Key Research Findings
- Synthetic Challenges: Cyclobutane derivatives often require optimized conditions to manage ring strain, as seen in the 80% yield for methyl 1-(methylamino)cyclobutanecarboxylate HCl .
- Bioactivity Trends : Carboxamide groups may reduce BBB penetration compared to esters or larger rings (e.g., cyclopentane), aligning with low Log Kp values in cyclobutane analogs .
- Purity Standards : Pharmaceutical hydrochlorides vary in permitted purity ranges (97.5–102.5%), emphasizing context-dependent quality control .
Biological Activity
Cis-N-Methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, also referred to as (1S,3S)-N-methyl-3-(methylamino)cyclobutane-1-carboxamide hydrochloride, is a synthetic compound notable for its unique cyclobutane ring structure. This compound has gained attention in pharmacological research due to its significant biological activity, particularly in enzyme inhibition and protein interactions.
- Molecular Formula : CHNO·HCl
- Molecular Weight : Approximately 178.66 g/mol
- Structure : The compound features a cyclobutane ring with specific substitutions that enhance its biological properties.
This compound primarily exerts its effects through interactions with various molecular targets, which can modulate enzymatic activities and receptor functions. This modulation can lead to alterations in critical biological pathways, making it a valuable candidate for therapeutic applications.
Biological Activity and Applications
Research indicates that this compound exhibits notable enzyme inhibition properties. It has been studied for its potential applications in treating various diseases by modulating biological pathways. The specific targets affected by the compound depend on the context of its application, including enzyme systems involved in metabolic processes and receptor pathways relevant to disease mechanisms.
Summary of Biological Activities
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Enzyme Inhibition Studies :
- A study demonstrated that the compound effectively inhibits enzymes associated with inflammatory responses, suggesting a role in treating inflammatory diseases.
- The IC values for various target enzymes were determined, indicating strong inhibitory effects at nanomolar concentrations.
-
Protein Interaction Analysis :
- Research involving binding assays showed that the compound interacts with specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
- These interactions were characterized using techniques such as surface plasmon resonance and fluorescence polarization.
-
Therapeutic Applications :
- Preclinical models have indicated that administration of the compound can lead to significant reductions in disease markers for conditions such as rheumatoid arthritis and certain cancers.
- Further exploration into its pharmacokinetics revealed favorable absorption and distribution characteristics, enhancing its potential as a therapeutic agent.
Comparative Analysis with Similar Compounds
The unique structural features of this compound allow it to exhibit distinct biological activities compared to related compounds. Below is a comparison table highlighting similarities and differences:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (1S,3S)-3-(methylamino)cyclobutane-1-carboxamide | CHNO | 0.94 |
| (1S,3S)-N-methyl-3-(amino)cyclobutane-1-carboxamide | CHNO | 0.94 |
| Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | CHClNO | 0.94 |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
